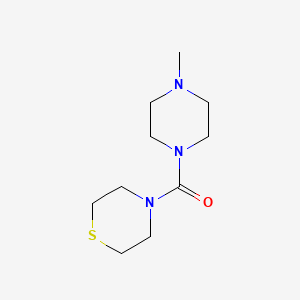

4-(4-Methylpiperazine-1-carbonyl)thiomorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Methylpiperazine-1-carbonyl)thiomorpholine, also known as MTSET, is a chemical compound that has been widely used in scientific research. This compound is a member of the thiol-reactive reagents class, which is commonly used in biochemistry and molecular biology to modify proteins and study their functions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

4-(4-Methylpiperazine-1-carbonyl)thiomorpholine plays a crucial role in medicinal chemistry due to its versatile reactivity. Researchers have explored its potential as a building block for novel pharmaceuticals. Notably, it serves as a precursor in the synthesis of various bioactive compounds. For instance, it has been utilized in the creation of tert-butyl 2-(N-ethyl-4-methylpiperazine-1-carboxamido)ethylcarbamate . This application underscores its relevance in drug discovery.

Antineoplastic Agents

In the pursuit of effective cancer treatments, scientists have investigated derivatives of 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine. One notable compound is N’-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide , which exhibits antineoplastic properties . Its potential as an anticancer agent warrants further exploration.

Analytical Chemistry and Derivatization Reactions

In analytical chemistry, derivatization reactions enhance the detectability of specific compounds. 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine can be employed as a derivatizing agent for various functional groups. Its reactivity allows for the modification of analytes, facilitating their identification and quantification.

Sigma-Aldrich: 4-Methyl-1-piperazinecarbonyl chloride hydrochloride ResearchGate: Synthesis of N’-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide as an Antineoplastic Agent’-4-Methylpiperazine-1-carbonothioylpicolino-hydrazonamide-as-An-Antineoplastic-Agent.pdf)

Wirkmechanismus

Target of Action

The primary targets of 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and turnover, and modulating their activity can have significant effects on cellular function.

Mode of Action

It is believed to interact with its targets, potentially inhibiting their activity . This interaction could lead to changes in protein degradation pathways, affecting cellular function and homeostasis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine. Factors such as pH, temperature, and the presence of other molecules could impact how the compound interacts with its targets and its overall effectiveness .

Eigenschaften

IUPAC Name |

(4-methylpiperazin-1-yl)-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3OS/c1-11-2-4-12(5-3-11)10(14)13-6-8-15-9-7-13/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPKHEGWMCSGKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperazine-1-carbonyl)thiomorpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(5-Chlorothiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]benzoic acid](/img/structure/B2835315.png)

![1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2835317.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2835321.png)

![Methyl 4-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]benzoate](/img/structure/B2835323.png)

![2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide](/img/structure/B2835324.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2835327.png)

![[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2835334.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2835336.png)

![1,7-dimethyl-9-(2-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2835337.png)